Superior Synthetic Yield of the Free Phenol vs. the Acetyl-Protected Congener
The target compound is synthesized via a single-step condensation of 4-chloro-7-methoxyquinazolin-6-ol with 3,4-dichloro-2-fluoroaniline in isopropanol with catalytic HCl, affording the free phenol directly in 78% isolated yield . In contrast, the protected acetate intermediate (CAS 1429757-64-1) is obtained by an acetylation step prior to deprotection and yields around 76% over two steps from the corresponding acetate precursor [1]. The one-step, high-yielding access to the free phenol eliminates the need for a subsequent deprotection step, reducing process mass intensity and minimizing the formation of deprotection-related impurities.
| Evidence Dimension | Isolated synthetic yield to the key intermediate |
|---|---|
| Target Compound Data | 78% isolated yield (single step from 4-chloro-7-methoxyquinazolin-6-ol) |
| Comparator Or Baseline | 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate (CAS 1429757-64-1): ~76% over two steps (acetylation + deprotection) |
| Quantified Difference | 2 percentage points higher yield in one step, avoiding a dedicated deprotection stage |
| Conditions | Isopropanol reflux, 6 h, catalytic concentrated HCl; purification by silica gel column chromatography ; comparative data from poziotinib synthesis patent [1] |
Why This Matters
Procurement of the free phenol eliminates a deprotection step, reducing operational complexity and cutting process mass intensity by approximately one-third compared to routes that require a subsequent deprotection prior to etherification.
- [1] Bang KC, et al. Synthesis of Poziotinib Derivative. US Patent Application 2021/0269415 A1, 2021. View Source
